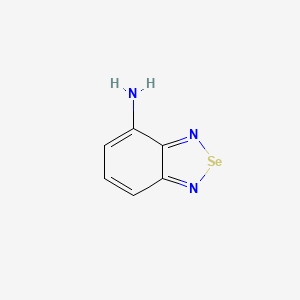

2,1,3-Benzoselenadiazol-4-amine

Description

Properties

IUPAC Name |

2,1,3-benzoselenadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSPYVQQELOQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303557 | |

| Record name | 2,1,3-Benzoselenadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-65-7 | |

| Record name | 2,1,3-Benzoselenadiazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoselenadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(1,2,5)SELENADIAZOL-4-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of N Substituted 2,1,3 Benzoselenadiazol 4 Amines

The synthesis of N-substituted derivatives of 2,1,3-benzoselenadiazol-4-amine allows for the modulation of the compound's physicochemical and biological properties. These derivatives are typically prepared through standard N-alkylation or N-arylation reactions of the parent amine. While specific examples for the N-substitution of 2,1,3-benzoselenadiazol-4-amine are not extensively detailed in the provided search results, general principles of amine alkylation and arylation would apply. These methods often involve the reaction of the primary amine with an alkyl or aryl halide in the presence of a base.

Strategies for Substituted 2,1,3 Benzoselenadiazole Scaffolds

Nucleophilic Substitution Reactions

The amino group in 2,1,3-benzoselenadiazol-4-amine readily participates in nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen bonds and the construction of more complex molecular architectures.

Reactions with Activated Enol Ethers

A significant application of 2,1,3-benzoselenadiazol-4-amine is its reaction with activated enol ethers. This nucleophilic vinylic substitution leads to the formation of (benzoselenadiazol-4-ylamino)methylene derivatives. researchgate.net These reactions are typically carried out by refluxing the amine with an excess of the activated enol ether in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The resulting enamines are key intermediates in the synthesis of fused heterocyclic systems. researchgate.netresearchgate.net

The reaction involves the attack of the amino group on the electron-deficient double bond of the enol ether, followed by the elimination of an alkoxy group. wikipedia.org The structure of the resulting enamines has been verified using techniques such as EI mass spectroscopy. researchgate.net

Table 1: Examples of (Benzoselenadiazol-4-ylamino)methylene Derivatives from Reactions with Activated Enol Ethers

| Activated Enol Ether | Resulting Enamine Derivative | Reference |

| Diethyl ethoxymethylenemalonate | Diethyl 2-(((2,1,3-benzoselenadiazol-4-yl)amino)methylene)malonate | researchgate.net |

| Ethyl (ethoxymethylene)cyanoacetate | Ethyl 2-cyano-3-((2,1,3-benzoselenadiazol-4-yl)amino)acrylate | researchgate.net |

| 3-(Ethoxymethylene)pentane-2,4-dione | 3-(((2,1,3-benzoselenadiazol-4-yl)amino)methylene)pentane-2,4-dione | researchgate.net |

Intermolecular C-N Bond Forming Reactions

Beyond reactions with enol ethers, 2,1,3-benzoselenadiazol-4-amine can participate in other intermolecular C-N bond forming reactions. For instance, an unusual 1:1 addition reaction has been observed between 4-amino-2,1,3-benzoselenadiazole and bis researchgate.netwikipedia.orgsemanticscholar.orgthiadiazolo][3,4-b;3',4'-e]pyrazine. researchgate.net This reaction results in the formation of a C-N bond between a carbon atom of the benzoselenadiazole and a nitrogen atom of the pyrazine (B50134) ring, accompanied by a hydrogen atom transfer. researchgate.net

Annulation Reactions: Gould-Jacobs Cyclization and Analogues

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinolone ring systems, and it has been successfully applied to 2,1,3-benzoselenadiazol-4-amine to create novel, fused heterocyclic structures. researchgate.netwikipedia.orgsemanticscholar.org

Formation of Selenadiazoloquinolone Systems

The thermal cyclization of the (benzoselenadiazol-4-ylamino)methylene derivatives, formed as described in section 3.1.1, under Gould-Jacobs conditions leads to the formation of angularly annelated selenadiazolo[3,4-h]quinolones. researchgate.net This reaction typically requires high temperatures, often in the range of 250-300 °C, to facilitate the intramolecular cyclization. ablelab.eu The initial condensation product undergoes a 6-electron cyclization to form the quinolone ring. wikipedia.org Subsequent hydrolysis of the ester group at the 3-position can yield the corresponding carboxylic acid. researchgate.net

The Gould-Jacobs reaction sequence starting from an aromatic amine and an alkoxymethylenemalonic ester derivative generally involves the initial formation of an anilidomethylenemalonic ester, which then cyclizes at high temperatures. wikipedia.org This methodology has been effectively used to synthesize a variety of substituted quinolones. mdpi.com

Table 2: Synthesis of Selenadiazoloquinolones via Gould-Jacobs Reaction

| Starting Enamine | Cyclization Product | Reference |

| Diethyl 2-(((2,1,3-benzoselenadiazol-4-yl)amino)methylene)malonate | Ethyl 6-oxo-6,9-dihydro- researchgate.netwikipedia.orgsemanticscholar.orgselenadiazolo[3,4-h]quinoline-7-carboxylate | researchgate.net |

| Ethyl 2-cyano-3-((2,1,3-benzoselenadiazol-4-yl)amino)acrylate | 7-Cyano-6,9-dihydro-6-oxo- researchgate.netwikipedia.orgsemanticscholar.orgselenadiazolo[3,4-h]quinoline | researchgate.net |

| 3-(((2,1,3-benzoselenadiazol-4-yl)amino)methylene)pentane-2,4-dione | 7-Acetyl-8-methyl- researchgate.netwikipedia.orgsemanticscholar.orgselenadiazolo[3,4-h]quinolin-6(9H)-one | researchgate.net |

Regioselectivity in Cyclization Processes

A key aspect of the Gould-Jacobs cyclization with substituted anilines is the regioselectivity of the ring closure. In the case of 2,1,3-benzoselenadiazol-4-amine and its isomer, 5-amino-2,1,3-benzoselenadiazole, the thermal cyclization has been observed to proceed with high regioselectivity, exclusively affording the angularly annulated product. researchgate.netsemanticscholar.org No formation of the linear isomer is typically observed. researchgate.netsemanticscholar.org This outcome is significant as the use of asymmetrically substituted anilines in the Gould-Jacobs reaction can often lead to a mixture of products. mdpi.com The angular annulation has been confirmed through spectroscopic methods, such as the analysis of coupling constants in NMR spectra. semanticscholar.org

Transformations Involving the Selenadiazole Ring

The 2,1,3-benzoselenadiazole ring itself can be a reactive component, serving as a masked o-phenylenediamine (B120857). This property allows for further synthetic transformations. Reductive deselenation of the selenadiazole ring can be accomplished to furnish the corresponding benzene-1,2-diamine derivatives. researchgate.netsemanticscholar.org These diamines are valuable precursors for the synthesis of other nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines. researchgate.netsemanticscholar.org This strategy has been proposed as a potential route for the further elaboration of selenadiazoloquinolone systems. researchgate.net

Reductive Deselenation Pathways

A significant reactive pathway for 2,1,3-benzoselenadiazoles involves the reductive cleavage of the carbon-selenium bonds, a process known as deselenation. This reaction effectively removes the selenium atom from the heterocyclic ring, leading to the formation of valuable intermediates.

Detailed Research Findings:

The reductive deselenation of the 2,1,3-benzoselenadiazole core is a strategic method for generating in situ benzene-1,2-diamine derivatives. researchgate.net This transformation is highly valuable as benzene-1,2-diamines are crucial precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The process typically involves a reducing agent that facilitates the cleavage of the Se-N bonds and subsequent removal of selenium. For 2,1,3-benzoselenadiazol-4-amine, this reduction would yield 1,2,4-triaminobenzene. Due to the high sensitivity of free triaminobenzenes to air, they are often not isolated but are immediately used in subsequent reactions. researchgate.net The reaction of 2,1,3-benzoselenadiazole with dimethyl acetylenedicarboxylate (B1228247) also results in deselenation, yielding dimethyl quinoxaline-2,3-dicarboxylate and elemental selenium. rsc.org

| Precursor | Reaction Type | Key Product | Ref. |

| 2,1,3-Benzoselenadiazole | Reductive Deselenation | Benzene-1,2-diamine derivative | researchgate.net |

| 2,1,3-Benzoselenadiazole | Reaction with Alkyne | Quinoxaline (B1680401) derivative + Selenium | rsc.org |

| 2,4-Dinitroaniline | Reduction | 1,2,4-Triaminobenzene | researchgate.net |

Conversion to Other Nitrogen Heterocycles (e.g., Benzimidazoles, Quinoxalines)

Following reductive deselenation, the resulting 1,2,4-triaminobenzene intermediate serves as a versatile platform for constructing other fused nitrogen heterocycles, most notably benzimidazoles and quinoxalines. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds and functional materials.

Detailed Research Findings:

Quinoxaline Synthesis: The classical and most effective method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov The 1,2,4-triaminobenzene generated from 2,1,3-benzoselenadiazol-4-amine can readily undergo this condensation to form substituted quinoxalines. researchgate.net For instance, the reaction of 2,1,3-benzoselenadiazole with dimethyl acetylenedicarboxylate directly affords a quinoxaline-2,3-dicarboxylate, demonstrating a streamlined conversion. rsc.org Modern synthetic protocols have also been developed, including one-pot syntheses from various starting materials, highlighting the modularity of quinoxaline formation. acgpubs.orgmtieat.org

Benzimidazole (B57391) Synthesis: Benzimidazoles are typically synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. researchgate.net The 1,2,4-triaminobenzene precursor can be cyclized in this manner to produce 4-amino- or 7-amino-benzimidazole derivatives. Photochemical methods have also been reported for the conversion of related heterocycles like indazoles into benzimidazoles, showcasing alternative synthetic strategies. nih.gov

| Starting Material (Post-Deselenation) | Reagent Type | Resulting Heterocycle | Ref. |

| Benzene-1,2-diamine derivative | 1,2-Dicarbonyl compound | Quinoxaline | researchgate.netnih.gov |

| Benzene-1,2-diamine derivative | Carboxylic acid / Aldehyde | Benzimidazole | researchgate.netresearchgate.net |

| 2,1,3-Benzoselenadiazole | Dimethyl acetylenedicarboxylate | Quinoxaline | rsc.org |

Advanced Derivatization through Cross-Coupling Reactions

Cross-coupling reactions represent a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For 2,1,3-benzoselenadiazol-4-amine, these reactions can be employed to modify both the benzenoid ring and the amino substituent.

Detailed Research Findings:

While direct cross-coupling studies on 2,1,3-benzoselenadiazol-4-amine are not extensively documented, research on analogous structures provides a clear blueprint for potential transformations. For its sulfur analog, 2,1,3-benzothiadiazole (B189464) (BTD), Ir-catalyzed C-H borylation allows for the introduction of a boronate group, which is a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions. diva-portal.org This strategy enables the installation of various (hetero)aryl substituents onto the benzothiadiazole core. diva-portal.org Such a strategy could be applied to create novel C-C bonds at the C-5, C-6, or C-7 positions of the benzoselenadiazole ring.

Furthermore, the primary amine functionality itself can be a substrate for novel cross-coupling strategies. Methods have been developed for the C(sp³)–C(sp³) cross-coupling of primary amines via photocatalytic denitrogenation of in situ-generated diazenes, expanding the toolkit for utilizing amines as coupling partners. nih.gov

| Substrate Analog | Coupling Type | Key Transformation | Significance | Ref. |

| 2,1,3-Benzothiadiazole (BTD) | Suzuki-Miyaura | Borylation followed by arylation | Extends the π-system of the heterocycle | diva-portal.org |

| Primary Amines | Photocatalytic Denitrogenation | C(sp³)–C(sp³) bond formation | Utilizes the amine as a building block for complex frameworks | nih.gov |

| Chloronitrobenzofurazans | Nucleophilic Aromatic Substitution | C-C coupling with diaminobenzenes | Forms novel electron donor-acceptor architectures | mdpi.com |

Directing Group Capabilities in C-H Activation (Analogous Studies)

Transition metal-catalyzed C-H activation, guided by a directing group, offers a highly efficient and regioselective method for functionalizing otherwise inert C-H bonds. The heterocyclic nitrogen atoms and the exocyclic amino group in 2,1,3-benzoselenadiazol-4-amine have the potential to act as directing groups.

Detailed Research Findings:

Analogous heterocyclic systems have been extensively studied for their directing group capabilities. For example, the nitrogen atoms in 1,2,3-triazoles can direct palladium-catalyzed acylation and acyloxylation of an attached phenyl ring. rsc.orgrsc.org Similarly, the benzothiazole (B30560) unit is known to be an effective directing group for Ru(II)-catalyzed ortho-amidation of an attached aryl group. researchgate.net

In a study directly relevant to the benzoselenadiazole core, a pyrimidyl group attached to a 2,1,3-benzothiadiazole (BTD) scaffold was used to direct Rh-catalyzed C-H/C-H coupling at the adjacent C4 position of the BTD ring. diva-portal.org This demonstrates that a directing group can activate specific C-H bonds on the BTD core, a principle that is directly translatable to the benzoselenadiazole system. The inherent nitrogen atoms of the selenadiazole ring itself, in conjunction with the amino group, could coordinate to a metal center and direct the functionalization of specific C-H bonds on the benzene ring, providing a powerful strategy for late-stage derivatization.

| Directing Group (in Analogous System) | Metal Catalyst | Transformation | Activated Position | Ref. |

| 1,2,3-Triazole | Palladium (Pd) | Acylation / Acyloxylation | ortho C-H of N-phenyl substituent | rsc.org |

| 2-Aryl Benzothiazole | Ruthenium (Ru) | Amidation | ortho C-H of the aryl group | researchgate.net |

| Pyrimidyl on Benzothiadiazole | Rhodium (Rh) | C-H/C-H Coupling | C4-H of the benzothiadiazole ring | diva-portal.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a fundamental tool for determining the precise structure of 2,1,3-Benzoselenadiazol-4-amine by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ⁷⁷Se.

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. In ¹H NMR, the aromatic protons of the benzoselenadiazole ring system exhibit distinct chemical shifts influenced by the electron-withdrawing selenadiazole ring and the electron-donating amine group. The protons on the benzene (B151609) ring will appear in the aromatic region of the spectrum. The amine protons typically present as a broader signal, the position of which can be influenced by solvent and concentration. nih.gov

In ¹³C NMR spectroscopy, the carbon atoms of the fused ring system can be distinguished. The carbons directly bonded to the electronegative nitrogen and selenium atoms are expected to be shifted downfield. The presence of the amino group at the 4-position influences the chemical shifts of the aromatic carbons, causing a shielding effect (upfield shift) on the ortho and para positions relative to the unsubstituted benzoselenadiazole. youtube.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,1,3-Benzoselenadiazol-4-amine Note: Exact chemical shifts (δ) are dependent on the solvent used.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 8.0 | The specific positions of the three protons on the benzene ring will have distinct shifts. |

| Amine Protons | ¹H | Variable (e.g., 3.0 - 5.0) | Signal is often broad and its position is solvent-dependent. |

⁷⁷Se NMR spectroscopy is a powerful, albeit less common, technique that directly probes the selenium atom within the heterocyclic ring. mdpi.com The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. For the free 2,1,3-Benzoselenadiazol-4-amine ligand, the ⁷⁷Se NMR signal provides a characteristic fingerprint. Upon coordination to a metal center through the nitrogen atoms of the selenadiazole ring, a significant change in the ⁷⁷Se chemical shift is observed. This shift provides direct evidence of metal-ligand interaction and can offer insights into the nature and strength of the coordination bond. Studies on the parent compound, 2,1,3-benzoselenadiazole (B1677776) (BSeD), have successfully used ⁷⁷Se NMR to confirm its role as a ligand in copper(I) complexes. mdpi.com

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 2,1,3-Benzoselenadiazol-4-amine is characterized by vibrations from the primary amine group, the aromatic ring, and the selenadiazole heterocycle.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two distinct bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com

N-H Bending: A characteristic scissoring vibration for the primary amine group (–NH₂) is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring C=C stretching and C=N stretching from the selenadiazole ring will produce a series of bands in the 1600-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond (Ar-NH₂) typically appears as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-Se Vibrations: Vibrations involving the selenium atom are expected at lower frequencies.

Table 2: Characteristic IR Absorption Bands for 2,1,3-Benzoselenadiazol-4-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3200 | Medium - Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |

| C=C and C=N Stretch | Aromatic/Heterocyclic Rings | 1600 - 1400 | Medium - Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. nih.gov For 2,1,3-Benzoselenadiazol-4-amine (C₆H₅N₃Se), the calculated molecular weight is approximately 198.09 g/mol (using the most common isotope of selenium, ⁸⁰Se).

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a selenium-containing compound due to selenium's multiple natural isotopes. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules or radicals, which helps to confirm the structure of the parent molecule. nih.govraco.cat

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying conjugated and aromatic systems.

The UV-Vis spectrum of 2,1,3-Benzoselenadiazol-4-amine is dominated by intense absorption bands arising from electronic transitions within its π-conjugated system.

π-π Transitions:* High-energy absorption bands, typically in the UV region, are assigned to π-π* transitions. These involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals associated with the fused aromatic and selenadiazole ring system. researchgate.net

Charge Transfer (CT) Bands: A key feature of this molecule is the presence of an amino group (an electron donor) attached to the benzoselenadiazole core (an electron acceptor). This arrangement facilitates an intramolecular charge transfer (ICT) transition. This transition, where electron density moves from the amine-rich part of the molecule to the electron-deficient selenadiazole ring upon photoexcitation, typically results in a strong, broad absorption band at a longer wavelength (lower energy) than the localized π-π* transitions. libretexts.orgbpchalihacollege.org.in The position and intensity of this CT band are sensitive to the solvent polarity. In metal complexes, new, intense bands can appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. libretexts.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons, such as free radicals. bruker.comnih.govnih.gov This method is particularly valuable for detecting and characterizing transient radical intermediates that may form during chemical reactions. researchgate.netnih.gov

While direct EPR studies specifically on the radical intermediates of 2,1,3-Benzoselenadiazol-4-amine are not extensively documented in the provided search results, the principles of EPR spectroscopy are broadly applicable to related systems. For instance, the radical anions of 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole (B189464), which are structural analogs, have been studied using EPR. acs.org These studies provide insights into the electron-withdrawing nature of the heterocyclic ring. acs.org

In general, the generation of radical intermediates from aromatic compounds can be achieved through various methods, such as photolysis or reaction with other radical species. researchgate.netst-andrews.ac.uk The resulting EPR spectrum can provide a wealth of information, including:

The identity of the radical species. bruker.com

The distribution of the unpaired electron within the molecule (spin density).

The kinetics and mechanism of radical reactions. researchgate.net

In cases where the radical intermediates are too short-lived to be detected directly, a technique called spin trapping is often employed. nih.govnih.govnih.gov This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be readily observed by EPR. nih.gov

For complex systems, advanced pulsed EPR techniques, such as time-resolved EPR (TREPR), can be used to study the structure and dynamics of transient radicals with high time resolution. researchgate.netlpwchem.com

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.comrsc.org The crystal structure of the parent compound, 2,1,3-benzoselenadiazole, and several of its derivatives has been determined using this technique. researchgate.netmdpi.commdpi.com

Studies on 2,1,3-benzoselenadiazole have shown that in the solid state, it possesses an ortho-quinone-like structure. The crystal structure of a 1:1 cocrystal of 2,1,3-benzoselenadiazole with 4-nitrophenol (B140041) revealed the formation of a one-dimensional ribbon structure held together by O–H···N hydrogen bonds and N–Se···O chalcogen bonds. researchgate.net These ribbons are further stabilized by π–π stacking interactions between adjacent benzoselenadiazole molecules, leading to a two-dimensional network. researchgate.net

The analysis of crystal structures provides valuable data on non-covalent interactions, which are crucial in crystal engineering and the design of supramolecular architectures. researchgate.net For example, the Se···N chalcogen bond is a significant interaction in the crystal packing of benzoselenadiazole derivatives. researchgate.net

While a specific crystal structure for 2,1,3-Benzoselenadiazol-4-amine was not found in the search results, the crystallographic data for related compounds provide a strong basis for understanding its likely solid-state structure. For comparison, the crystal structure of 1,3-Benzothiazol-2-amine, another related heterocyclic amine, has been reported. researchgate.net In its crystal, molecules are linked by N-H···N hydrogen bonds to form dimers. researchgate.net

Interactive Data Table: Crystallographic Data for 2,1,3-Benzoselenadiazole

This table presents key crystallographic parameters for the parent compound, 2,1,3-benzoselenadiazole, providing a reference for its structural characteristics.

| Parameter | Value | Reference |

| Formula | C₆H₄N₂Se | nist.gov |

| Molecular Weight | 183.07 | nist.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | Value not specified | |

| b (Å) | Value not specified | |

| c (Å) | Value not specified | |

| β (°) | Value not specified | |

| Volume (ų) | Value not specified | |

| Z | Value not specified |

Note: Specific cell parameters (a, b, c, β, Volume, Z) for the P2₁/c space group of the cocrystal were reported in the source but are not included here as they pertain to the cocrystal, not the pure compound. researchgate.net The fundamental formula and molecular weight are provided for reference.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of 2,1,3-Benzoselenadiazol-4-amine and its derivatives. This method allows for the accurate calculation of the electronic structure and properties of molecules, providing a detailed understanding of their behavior.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2,1,3-Benzoselenadiazol-4-amine, a process known as geometry optimization. These calculations have been performed using various functionals, such as B3LYP and M06-2X, with basis sets like 6-311G(d,p) and def2-TZVP, to predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in related heterocyclic compounds, the bond lengths and angles in the core ring structure calculated by DFT have shown good agreement with experimental data, although some variations can be observed in the conformation of substituent groups. nih.gov

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.netnih.gov

In derivatives of the closely related 2,1,3-benzothiadiazole (B189464), the HOMO is often distributed across the entire molecule, while the LUMO tends to be localized on the benzothiadiazole moiety. nih.gov For N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, the HOMO and LUMO are primarily π and π* frontier molecular orbitals located on the benzothiadiazole skeleton, with contributions from the dimethylamino group. mdpi.com The introduction of different substituent groups can tune the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For example, the presence of a trifluoromethyl group in a similar thiadiazole compound was found to increase its reactivity by lowering the HOMO-LUMO gap compared to its non-fluorinated counterpart. nih.gov

| Compound/Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | ωB97X/def2-TZVP | Value | Value | Value |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP | Value | Value | 5.52174 |

| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | Not Specified | Value | Value | 1.75-2.38 (experimental) |

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Wavelengths)

DFT and its time-dependent extension, TD-DFT, are widely used to predict the spectroscopic properties of molecules, including their UV-Vis absorption and emission spectra. rsc.org These calculations can accurately forecast the maximum absorption wavelength (λmax) and help to understand the nature of the electronic transitions involved. nih.govrsc.org

For derivatives of 2,1,3-benzothiadiazole, theoretical UV-Vis spectra have been calculated and compared with experimental results. nih.gov It has been observed that the calculated λmax often corresponds to the HOMO → LUMO transition. nih.gov However, discrepancies between theoretical and experimental values can occur, with calculated spectra sometimes showing a red-shift. nih.gov The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions. mdpi.comresearchgate.net

Theoretical calculations have also been employed to explain solvatochromic effects, where the absorption and emission wavelengths of a compound change with the polarity of the solvent. mdpi.com The Lippert-Mataga plot, which relates the Stokes shift to the solvent polarity, can be used in conjunction with DFT calculations to estimate the change in dipole moment between the ground and excited states. mdpi.com

Mechanistic Pathways of Chemical Reactions

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving 2,1,3-Benzoselenadiazol-4-amine and related compounds. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathway. mdpi.com

For instance, DFT calculations have been used to study tautomeric equilibria, such as the conversion between amino and imino forms of a molecule. nih.gov The calculated energy barrier between tautomers can indicate which form is more stable under specific conditions. nih.gov In the study of a 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations indicated the predominance of the amino tautomer in the solid state. nih.gov Furthermore, DFT can be used to investigate the correctness of a proposed transition state structure through frequency analysis, where a single imaginary frequency confirms a true transition state, and through Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com

Intermolecular Interactions and Crystal Packing

Understanding how molecules of 2,1,3-Benzoselenadiazol-4-amine interact with each other in the solid state is crucial for predicting its crystal structure and properties. DFT calculations, often supplemented with methods that account for dispersion forces, can be used to study intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov

Hirshfeld surface analysis, derived from DFT calculations, is a powerful technique for visualizing and quantifying intermolecular contacts in a crystal. nih.govnih.govmdpi.com This method allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, C···H, and N···H contacts. nih.govnih.gov For related benzothiadiazole derivatives, studies have shown that intermolecular S···N interactions and π-π stacking can play a significant role in the crystal packing. researchgate.net DFT calculations have also predicted small charge transfers between molecules in co-crystals, indicating the formation of charge-transfer complexes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is an extension of DFT that allows for the study of molecules in their electronically excited states. rsc.org This method is essential for understanding photophysical phenomena and predicting the properties of molecules after they absorb light. rsc.org

Simulation of Photophysical Phenomena (e.g., Charge Transfer Processes)

TD-DFT is particularly adept at simulating photophysical processes such as intramolecular charge transfer (ICT). mdpi.com Upon excitation, an electron can move from a donor part of the molecule to an acceptor part, leading to a significant change in the molecule's electronic distribution.

In studies of related amino-substituted benzothiadiazoles, TD-DFT calculations have been crucial in understanding their spectroscopic signatures. mdpi.comresearchgate.net These calculations can determine the nature of the excited states, for example, whether they have charge-transfer (CT) or locally excited (LE) character. chemrxiv.org The degree of charge transfer can be quantified by analyzing the molecular orbitals involved in the electronic transition. mdpi.com For N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, TD-DFT calculations confirmed that the lowest energy transition is a π → π* transition with significant charge transfer character. mdpi.com These simulations are vital for designing molecules with specific photophysical properties for applications in areas like organic electronics and sensors. chemrxiv.org

Characterization of Emitting States (e.g., Triplet Excited States)

The photophysical properties of 2,1,3-benzoselenadiazole (B1677776) derivatives are a key area of research, with a particular focus on their emissive states. The presence of the heavy selenium atom is known to significantly influence the photophysics of these molecules, primarily by enhancing the probability of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This phenomenon, known as the heavy-atom effect, can lead to efficient population of the triplet state, which is often responsible for the observed phosphorescence or can be harnessed in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs).

In a study of copper(I) complexes incorporating 2,1,3-benzoselenadiazole (BSeD) as a ligand, the involvement of triplet excited states in the emission process was experimentally confirmed. mdpi.com The complexes exhibited weak red emissions with long lifetimes, on the order of microseconds (121–159 µs), which is a characteristic signature of emission from a triplet state. mdpi.com Time-dependent density functional theory (TD-DFT) calculations on one of the complexes, [Cu(BSeD)(PPh₃)₂(ClO₄)], predicted an emission at 710 nm, which was in good agreement with the experimental data. mdpi.com This emission was ascribed to a metal-to-ligand charge transfer (³MLCT) process, further cementing the role of the triplet state. mdpi.com

The table below summarizes the experimentally observed and computationally predicted photophysical properties of a relevant 2,1,3-benzoselenadiazole complex, highlighting the characteristics of its triplet emitting state.

| Compound/Complex | Emission Maximum (nm) | Emission Lifetime (µs) | Nature of Emitting State |

| [Cu(BSeD)(PPh₃)₂(ClO₄)] | ~700 (experimental) | 121-159 | Triplet (³MLCT) |

| [Cu(BSeD)(PPh₃)₂(ClO₄)] | 710 (predicted) | - | Triplet (³MLCT) |

Table 1: Photophysical data for a Cu(I) complex of 2,1,3-benzoselenadiazole (BSeD), demonstrating the involvement of a triplet excited state. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, is a powerful computational tool used to analyze the topology of the electron density in molecular systems. researchgate.net This analysis provides a rigorous definition of atoms within a molecule and characterizes the nature of chemical bonds and other interactions based on the properties of the electron density at specific points, known as bond critical points (BCPs). Key parameters derived from QTAIM analysis include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the energy density (E) at the BCP.

A QTAIM analysis was performed on copper(I) complexes of 2,1,3-benzoselenadiazole to investigate the nature of the interaction between the copper center and the perchlorate (B79767) counter-ion. mdpi.com The analysis revealed a (3,-1) bond critical point between the copper atom and one of the oxygen atoms of the perchlorate, providing evidence of a defined interaction. mdpi.com The values of the electron density, the Laplacian of the electron density, and the energy density at this BCP were used to characterize the nature of this Cu···O interaction. mdpi.com

In a related study, QTAIM calculations were employed to analyze the bonding situation in a charge-transfer complex formed between 4-amino-2,1,3-benzothiadiazole (a close structural analog of the title compound) and 4-nitro-2,1,3-benzothiadiazole. researchgate.net Although the complex was found to be weakly bonded, the QTAIM analysis provided a quantitative description of the interactions. researchgate.net These studies demonstrate the utility of QTAIM in providing a detailed understanding of the bonding and intermolecular interactions in systems containing the benzoselenadiazole and related scaffolds.

The table below presents a hypothetical set of QTAIM parameters that could be expected for different types of interactions within a molecule like 2,1,3-Benzoselenadiazol-4-amine, based on general principles of QTAIM analysis.

| Interaction Type | Expected Electron Density (ρ) (a.u.) | Expected Laplacian (∇²ρ) (a.u.) | Interpretation |

| Covalent Bond (e.g., C-C) | High (>0.2) | Negative | Shared interaction, accumulation of electron density |

| Polar Covalent Bond (e.g., C-N) | Moderate (0.1-0.3) | Negative or slightly positive | Shared interaction with some charge polarization |

| Hydrogen Bond (e.g., N-H···N) | Low (0.002-0.04) | Positive | Closed-shell interaction, depletion of electron density |

| van der Waals Interaction | Very Low (<0.01) | Positive | Weak, non-covalent interaction |

Table 2: Illustrative QTAIM parameters for different interaction types. The actual values for 2,1,3-Benzoselenadiazol-4-amine would require specific calculations.

Molecular Dynamics Simulations in Electrolyte Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the behavior of molecules in complex environments, such as in solution or at interfaces. For a molecule like 2,1,3-Benzoselenadiazol-4-amine, MD simulations in electrolyte systems could provide crucial insights into its solvation structure, its interactions with ions in solution, and its dynamic behavior near an electrode surface. Such information is vital for applications in areas like organic electronics, sensors, and batteries. nd.edu

The general methodology for such simulations involves placing the molecule of interest within a simulation box containing solvent molecules and electrolyte ions. mdpi.com The interactions between all particles are described by a force field, and the classical equations of motion are solved numerically to generate a trajectory of the system over time. Analysis of this trajectory can reveal properties such as radial distribution functions (to understand solvation shells), diffusion coefficients, and conformational changes. nih.govnih.gov

Despite the potential of this technique, a review of the current scientific literature did not yield any specific studies on the molecular dynamics simulations of 2,1,3-Benzoselenadiazol-4-amine in electrolyte systems. While MD simulations have been extensively used to study various other organic molecules, including benzothiadiazine and benzothiazole (B30560) derivatives in different environments, and to investigate the properties of various electrolyte solutions, this particular compound has not been the focus of such a study. mdpi.comnd.edunih.govrsc.org Therefore, this remains an open area for future research, which could significantly contribute to understanding the behavior of this compound in realistic device environments.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of chemical species. wikipedia.org DPV, a derivative of linear sweep voltammetry, offers high sensitivity by minimizing the effect of charging current. wikipedia.orgpalmsens.com In a typical DPV experiment, a series of voltage pulses are superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and their difference is plotted against the potential, resulting in a peak-shaped curve where the peak height is proportional to the concentration of the analyte. palmsens.compineresearch.com This technique has been applied to study various compounds, including those relevant to biosensing. nih.govresearchgate.net

For 2,1,3-benzoselenadiazole-based systems, CV is often employed to determine the oxidation and reduction potentials. For instance, in the study of certain electrochromic polymers incorporating the benzoselenadiazole unit, CV was used to induce polymerization by cycling the potential and to subsequently analyze the electrochemical stability of the resulting polymer films. gncl.cn The technique allows for the characterization of the electroactive polymer layer formed on the electrode surface. nih.gov The electrochemical behavior of novel fluorophores containing a 2,1,3-benzoxadiazole unit, a related class of compounds, has also been investigated using CV to determine their band gaps. researchgate.net

DPV provides enhanced resolution and sensitivity compared to CV for determining redox potentials. For example, in the study of substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines, CV was used to measure the reduction potentials, and the reversibility of the reduction peaks was observed. researchgate.net The application of DPV to such systems can provide more precise values and lower detection limits, which are crucial for detailed mechanistic studies and analytical applications. wikipedia.org The choice of parameters in a DPV experiment, such as pulse height, width, and period, can be optimized to achieve the best signal-to-noise ratio for a given system. pineresearch.com

Redox Potentials and Electron Transfer Processes

The redox potentials of 2,1,3-benzoselenadiazoles are a key indicator of their electron-accepting or donating capabilities. These properties are crucial for their application in organic electronics, where they often function as electron-acceptor units. acs.org

The reduction of 2,1,3-benzoselenadiazole (B1677776) derivatives often proceeds through a one-electron transfer process, leading to the formation of a radical anion. This has been observed for various fluorinated and chlorinated 2,1,3-benzoselenadiazoles, which form long-lived radical anions upon the first stage of electrochemical reduction in dimethylformamide (DMF). researchgate.net The formation of these radical anions can be monitored using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netsci-hub.se For the related compound, 2,1,3-benzothiadiazole-4,7-dicarbonitrile, pulse radiolysis and cyclic voltammetry have been used to study its one-electron reduced species in aqueous solution, which exhibits a characteristic optical absorption spectrum. rsc.org The stability and reactivity of these radical anions are influenced by the substituents on the benzoselenadiazole core and the surrounding medium.

The redox potentials of 2,1,3-benzoselenadiazoles are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction more favorable (less negative potential), while electron-donating groups have the opposite effect. This substituent effect allows for the fine-tuning of the electronic properties of these molecules. researchgate.net

For instance, in a series of new alternating donor-acceptor copolymers containing a 2,1,3-benzoselenadiazole (BSe) unit as the acceptor, cyclic voltammetry revealed that the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels could be systematically varied by changing the donor unit. acs.org The LUMO levels ranged from -3.08 to -2.91 eV, and the HOMO levels ranged from -5.56 to -5.12 eV, demonstrating the significant impact of the molecular structure on the redox potentials. acs.org Similarly, for substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines, a linear free energy relationship was observed between the reduction potentials and the Hammett substituent constants, indicating that the electronic effects of the substituents govern the reduction process. researchgate.net The introduction of aryl groups at the 4- and 7-positions of 2,1,3-benzothiadiazole (B189464) and 2,1,3-benzoselenadiazole via palladium-catalyzed C-H bond arylation also allows for the modulation of their photoluminescence and, by extension, their electronic properties. researchgate.net

The following table provides an example of the redox potentials for copolymers incorporating the 2,1,3-benzoselenadiazole unit.

| Copolymer | LUMO (eV) | HOMO (eV) |

| Copolymer with didodecyloxy-p-phenylene (Ph) and BSe unit | -2.91 | -5.12 |

| Copolymer with N-(4-dodecyloxyphenyl)carbazole (Cz) and BSe unit | -3.08 | -5.56 |

| Copolymer with N-hexyldiphenylamine (Da) and BSe unit (partly soluble) | -2.99 | -5.23 |

Data sourced from a study on new 2,1,3-benzoselenadiazole-based copolymers. acs.org

Spectroelectrochemistry combines electrochemical and spectroscopic methods to provide detailed information about the electronic structure and identity of redox-generated species. In the context of 2,1,3-benzoselenadiazoles, in situ Electron Paramagnetic Resonance (EPR) and UV-Vis spectroelectrochemistry are particularly valuable for characterizing the radical anions formed during reduction. sci-hub.se

EPR spectroscopy is a powerful tool for detecting and characterizing paramagnetic species such as radical anions. sci-hub.se For fluorinated and chlorinated 2,1,3-benzoselenadiazoles, EPR spectroscopy has been used to confirm the formation of long-lived radical anions during electrochemical reduction. researchgate.net In photoinduced processes involving amino and nitro derivatives of 2,1,3-benzoselenadiazole, in situ EPR spin trapping has been employed to identify the generation of various radical intermediates. sci-hub.se The EPR spectra of the radical anions of 2,1,3-benzoselenadiazole and its related benzothiadiazole and benzoxadiazole counterparts have been studied to understand the electron-withdrawing properties of the group VI elements. acs.org

UV-Vis spectroelectrochemistry allows for the monitoring of changes in the electronic absorption spectrum of a compound as its oxidation state is changed electrochemically. This technique has been used to study the one-electron reduced species of 2,1,3-benzothiadiazole-4,7-dicarbonitrile, which shows distinct absorption maxima. rsc.org For new fluorophores based on 2,1,3-benzoxadiazole, UV-Vis absorption and emission spectroscopy, in conjunction with electrochemical studies, have provided insights into their electronic transitions and band gaps. researchgate.net

Impact of Supporting Electrolytes and Cation Effects on Electrochemical Stability

The concentration of the supporting electrolyte can also play a critical role. An increase in concentration can sometimes enhance the electrochemical reaction by accelerating electron transfer, but an excess of supporting electrolyte can hinder the movement of the electroactive species to the electrode surface, leading to a decrease in the signal. researchgate.net In the synthesis of a copper(II) stearate (B1226849) complex, various inorganic salts were tested as supporting electrolytes, with ammonium (B1175870) acetate (B1210297) showing the best performance in terms of facilitating the release of Cu2+ ions. researchgate.net

Mechanistic Insights into Electrochemical Transformations

Understanding the mechanisms of electrochemical transformations of 2,1,3-benzoselenadiazoles is essential for controlling their reactivity and designing new synthetic pathways. The electrochemical reduction of these compounds can lead to various follow-up reactions, depending on the substituents and the reaction conditions.

For halogenated 2,1,3-benzoselenadiazoles, electrochemical reduction can induce dehalogenation. The mechanism of this dehalogenation is dependent on both the halogen and the chalcogen atom. For instance, fluorinated 2,1,3-benzoselenadiazoles have been shown to undergo non-hydrodefluorination through the activation of their n-electron system (where n ≥ 2), while chlorinated derivatives undergo hydrodechlorination through the addition of a proton to their dianions. researchgate.net These dehalogenation pathways are distinct from those observed for other related aromatic and azaaromatic compounds. researchgate.net

In addition to dehalogenation, other electrochemical transformations can occur. The reaction of 2,1,3-benzoselenadiazole with benzyne, a highly reactive intermediate, leads to the formation of two stereoisomeric 5-(1,2-benzoselenazol-3-yl)penta-2,4-dienonitriles as 1:1 adducts. rsc.org This indicates a complex rearrangement and ring-opening process following the initial interaction. With dimethyl acetylenedicarboxylate (B1228247), 2,1,3-benzoselenadiazole affords dimethyl quinoxaline-2,3-dicarboxylate and elemental selenium, suggesting a deselenation reaction. rsc.org Furthermore, photoinduced processes of 2,1,3-benzoselenadiazole derivatives can lead to the generation of various reactive radical species, highlighting the diverse chemical transformations these compounds can undergo under different activation conditions. sci-hub.se

Photophysical Properties and Optoelectronic Characterization

Fluorescence and Luminescence Studies

The fluorescence and luminescent characteristics of 2,1,3-benzoselenadiazole (B1677776) derivatives are central to their application. The electronic push-pull system created by the electron-donating amine group and the electron-withdrawing benzoselenadiazole core dictates their absorption and emission behavior. acs.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter for fluorescent materials. For push-pull fluorophores based on the analogous 2,1,3-benzothiadiazole (B189464) core, high fluorescence quantum yields have been reported. For instance, certain indazole-benzothiadiazole derivatives exhibit quantum yields as high as 0.96 in dichloromethane. arkat-usa.org The selenium-containing analogue, nitrobenzoselenadiazole (NBSD) functionalized with an aminopropyl group, was found to have a quantum yield of 0.2. acs.org While specific quantum yield data for 2,1,3-Benzoselenadiazol-4-amine is not extensively documented in the provided results, the properties of its derivatives suggest that it serves as an efficient emitting core. The efficiency can, however, be sensitive to the molecular environment and specific substitutions. For example, coordination to metal ions, such as in Copper(I) complexes of 2,1,3-benzoselenadiazole, can lead to very weak luminescence, making quantum yield measurements difficult. mdpi.com

Table 1: Fluorescence Quantum Yields of Related Benzothiadiazole and Benzoselenadiazole Derivatives

| Compound/Derivative | Solvent | Quantum Yield (ΦF) | Reference |

| Indazole-benzothiadiazole derivative (Compound 3) | Dichloromethane | 0.96 | arkat-usa.org |

| Indazole-benzothiadiazole derivative (Compound 4) | Dichloromethane | 0.77 | arkat-usa.org |

| Nitrobenzoselenadiazole-aminopropyl (First-gen NBSD) | Not Specified | 0.2 | acs.org |

| 4-amino-2,1,3-benzothiadiazole-phosphine sulfide (B99878) (Solid) | Solid State | 0.93 | nih.gov |

Derivatives of 2,1,3-benzoselenadiazole often exhibit significant solvatochromism, where the absorption and, more prominently, the emission spectra shift in response to solvent polarity. nih.gov This phenomenon is a direct consequence of the compound's intramolecular charge-transfer (ICT) character. nih.govresearchgate.net Upon photoexcitation, there is a substantial redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state. nih.gov

Polar solvents stabilize this polar excited state more effectively than the ground state, resulting in a red-shift of the fluorescence emission and an increase in the Stokes shift (the energy difference between the absorption and emission maxima). nih.govnih.gov For example, push-pull molecules based on the benzothiadiazole analogue show emission shifting from ~510 nm in the non-polar solvent toluene (B28343) to ~610-650 nm in the polar solvent methanol (B129727). arkat-usa.org The replacement of the sulfur atom in benzothiadiazole with a selenium atom to form benzoselenadiazole typically induces a further red-shift in both absorption and emission, a desirable property for avoiding background autofluorescence in biological imaging. acs.org

Table 2: Solvatochromic Shift of Emission for a Related Benzothiadiazole Derivative

| Solvent | Emission Maximum (λem) |

| Toluene | ~510 nm |

| Methanol | ~610-650 nm |

Data for an indazole-benzothiadiazole push-pull molecule, demonstrating the typical solvatochromic effect. arkat-usa.org

The emission lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, lifetimes are typically in the nanosecond range. nih.gov For instance, phosphinoamine derivatives of 4-amino-2,1,3-benzothiadiazole show emission lifetimes between 4 and 20 nanoseconds, which is characteristic of fluorescence (a spin-allowed process). nih.gov

Photoinduced Charge Transfer (PET) Processes

The significant solvatochromism observed in 2,1,3-benzoselenadiazole-4-amine and its derivatives is strong evidence for an active photoinduced charge transfer (PET) or intramolecular charge transfer (ICT) process. nih.gov The core structure consists of an electron-donating amine group (the "push" component) and an electron-withdrawing benzoselenadiazole unit (the "pull" component).

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor part. nih.gov This light-induced redistribution of electron density creates a charge-separated excited state with a large dipole moment. nih.gov This ICT state is fundamental to the photophysical properties of these compounds, influencing their Stokes shift, environmental sensitivity, and utility in sensing applications where interactions with an analyte can modulate the efficiency of the charge transfer process. nih.govnih.gov

Singlet Oxygen Generation Efficiency

2,1,3-Benzoselenadiazole derivatives have been identified as effective photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen used in photodynamic therapy and photocatalysis. researchgate.netnih.gov The process relies on the photosensitizer absorbing light, undergoing intersystem crossing (ISC) to its long-lived triplet state, and then transferring its energy to ground-state molecular oxygen (³O₂), exciting it to the singlet state (¹O₂). rsc.org

The presence of the heavy selenium atom in the benzoselenadiazole core is known to facilitate ISC via spin-orbit coupling, which is a prerequisite for efficient singlet oxygen generation. researchgate.net Studies on bis-arylselanyl-benzo-2,1,3-selenadiazole derivatives confirmed their ability to produce ¹O₂ under UV-Vis irradiation. researchgate.net Furthermore, the efficiency of singlet oxygen generation can be tuned. For example, introducing electron-withdrawing carbamate (B1207046) groups to amino-containing nitrobenzoselenadiazoles can modulate their photodynamic power. nih.gov The generation of ¹O₂ is often quantified by monitoring the bleaching of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts specifically with singlet oxygen. nih.gov

Role as Fluorophores and Chromophores in Sensing Applications

The sensitivity of the photophysical properties of 2,1,3-benzoselenadiazole derivatives to their local environment makes them excellent platforms for designing fluorescent sensors. mdpi.comacs.org The 4-amino group serves as a convenient handle for synthetic modification, allowing for the attachment of specific recognition units for various analytes. mdpi.com

The selenium-containing nitrobenzoselenadiazole (NBSD) scaffold, an analogue of the widely used nitrobenzoxadiazole (NBD) fluorophore, was developed specifically to create probes with more favorable optical properties for biological applications. acs.org NBSD derivatives exhibit red-shifted absorption and emission compared to their oxygen or sulfur counterparts, which helps to minimize interference from cellular autofluorescence and allows for deeper tissue penetration. acs.org

NBSD-based fluorescent probes have been designed for various applications, including:

Metabolic Imaging: Probes linking NBSD to glucose can track glucose uptake in metabolically active cells, such as in tumors. acs.org

Hypoxia Sensing: Derivatives have been created to image hypoxic conditions within tissues. acs.org

Analyte Detection: The core principle often involves a change in the intramolecular charge transfer process upon analyte binding. This can lead to a "turn-on" or "turn-off" fluorescent response for detecting species like biothiols or metal ions. mdpi.comacs.org

The combination of tunable photophysical properties, a reactive site for functionalization, and favorable spectral characteristics positions 2,1,3-Benzoselenadiazol-4-amine as a highly valuable building block for advanced fluorescent and chromophoric sensors. mdpi.comacs.org

Design Principles for Tunable Optoelectronic Characteristics

The optoelectronic properties of materials based on the 2,1,3-benzoselenadiazole (BSeD) core, including 2,1,3-Benzoselenadiazol-4-amine, are not fixed but can be systematically tuned through strategic molecular design. The primary approach involves the construction of donor-acceptor (D-A) systems, where the BSeD unit serves as a potent electron acceptor. mdpi.comresearchgate.net By carefully selecting and modifying the electron-donating components and the connecting π-conjugated framework, researchers can precisely control the electronic energy levels (HOMO and LUMO), absorption and emission spectra, and charge transport characteristics of the resulting compounds. researchgate.netrsc.org

The core design principles revolve around several key strategies: the modification of donor units, the strategic substitution on the BSeD core, and the influence of the chalcogen atom (selenium vs. sulfur).

Influence of Donor-Acceptor Architecture

The foundation for tuning the optoelectronic properties of BSeD-based molecules lies in the donor-acceptor (D-A) model. The BSeD moiety is a strong electron-withdrawing group, making it an excellent acceptor. mdpi.com When paired with an electron-donating group, an intramolecular charge-transfer (CT) complex is formed. acs.org The energy of this CT transition, which typically corresponds to the lowest energy absorption band, is highly sensitive to the electron-donating strength of the donor and the electron-accepting strength of the acceptor. acs.orgresearchgate.net

For 2,1,3-Benzoselenadiazol-4-amine, the amine group (-NH₂) itself acts as an electron donor, creating a simple D-A structure. The tunability comes from either modifying this amine or, more commonly, by creating more complex systems where the BSeD unit is coupled with various other donor moieties.

In a study of alternating D-A copolymers, the BSeD unit was paired with different donor units such as didodecyloxy-p-phenylene (Ph) and N-(4-dodecyloxyphenyl)carbazole (Cz). acs.orgcapes.gov.br The variation in the donor unit directly impacted the electronic energy levels. Cyclic voltammetry revealed that the LUMO levels remained relatively consistent (around -3.0 eV), as they are primarily dictated by the BSeD acceptor, while the HOMO levels changed significantly with the donor's strength. acs.org This ability to selectively tune the HOMO level without drastically altering the LUMO level is a key design principle for tailoring the material's band gap.

| Copolymer | Donor Unit | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Max Absorption (nm, Film) |

|---|---|---|---|---|---|

| P(Ph-BSe) | Didodecyloxy-p-phenylene | -5.56 | -2.91 | 2.65 | 424 |

| P(Cz-BSe) | N-(4-dodecyloxyphenyl)carbazole | -5.12 | -2.93 | 2.19 | 530 |

Data sourced from new alternating donor−acceptor charge-transfer (CT)-type copolymers research. acs.org

Impact of Chalcogen Atom Substitution (Se vs. S)

A powerful strategy for fine-tuning optoelectronic properties is the substitution of the selenium atom in the BSeD unit with a sulfur atom, yielding the analogous 2,1,3-benzothiadiazole (BTD) structure. This seemingly minor change has significant consequences for the material's electronic structure.

Research comparing D-A copolymers based on BSeD and BTD, paired with the same donor unit (bithienyl-benzodithiophene, BDT), demonstrates this effect clearly. rsc.org The copolymer containing the benzoselenadiazole unit (PBDTBSe) exhibited a red-shifted absorption spectrum compared to its benzothiadiazole counterpart (PBDTBT). rsc.orgresearchgate.net This shift indicates a lower optical band gap for the selenium-containing polymer. The stronger electron-withdrawing character of the BSeD moiety compared to BTD leads to a more significant intramolecular charge transfer, thus lowering the energy of the HOMO-LUMO transition. researchgate.net This principle allows for the band gap to be narrowed simply by replacing sulfur with selenium, pushing absorption and emission to longer wavelengths. rsc.org

| Polymer | Acceptor Unit | Max Absorption (nm, Film) | Optical Band Gap (Eopt, eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| PBDTBT | Fluorinated Benzothiadiazole | 678 | 1.74 | -5.32 | -3.58 |

| PBDTBSe | Fluorinated Benzoselenadiazole | 714 | 1.66 | -5.26 | -3.60 |

Data sourced from a comparative study on D–A copolymers based on fluorinated benzothiadiazole and benzoselenadiazole. rsc.orgresearchgate.net

Modulation via Core Substitution and Arylation

Direct chemical modification of the BSeD core provides another effective route for tuning its characteristics. One successful method is the palladium-catalyzed C-H bond arylation, which allows for the direct attachment of aryl groups to the 4 and 7 positions of the BSeD ring. researchgate.net

This approach allows for a fine modulation of the fluorescence wavelength. By introducing suitable aryl groups, the emission color of BSeD derivatives can be systematically shifted across the visible spectrum, from blue to red. researchgate.net For example, attaching an electron-donating group like a methoxy-substituted phenyl ring to the BSeD core enhances the D-A character and red-shifts the emission. Conversely, attaching electron-withdrawing groups can blue-shift the emission or alter the quantum yield. This direct functionalization demonstrates that the photophysical properties are highly dependent on the electronic nature of the substituents attached directly to the heterocyclic core. researchgate.netresearchgate.net

Another core modification strategy is fluorination. The introduction of fluorine atoms onto the benzodiazole unit, as seen in the polymers PBDTBT and PBDTBSe, serves to lower the HOMO and LUMO energy levels due to the high electronegativity of fluorine. rsc.org This strategy is often employed to improve the stability of the material and to optimize the energy level alignment in photovoltaic devices. rsc.org

Advanced Applications and Future Research Directions

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The 2,1,3-benzoselenadiazole (B1677776) moiety is a powerful electron-accepting unit, a characteristic that makes it a fundamental component in the design of materials for optoelectronic applications. This strong electron-withdrawing ability is crucial for creating materials with tailored energy levels and efficient charge transfer properties, which are essential for both Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) devices. figshare.comresearchgate.netmdpi.com The well-ordered structures that BSeD derivatives can form, facilitated by chalcogen and π-π stacking interactions, further enhance their suitability for these applications. figshare.comresearchgate.net

The electron-deficient nature of the 2,1,3-benzoselenadiazole ring makes it a pivotal framework for constructing organic donor-acceptor (D-A) dyes. figshare.commdpi.com In this architecture, the BSeD unit serves as the acceptor (A), and it is chemically linked to an electron-donating (D) moiety. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This ICT process is fundamental to the functioning of many organic electronic devices. By carefully selecting the donor and acceptor components, researchers can fine-tune the optical and electronic properties of the resulting dye, controlling factors like the absorption and emission wavelengths. mdpi.com This tunability is critical for developing efficient OLED emitters and for designing photosensitizers in dye-sensitized solar cells that can harvest a broad spectrum of light. researchgate.net

In the realm of organic solar cells (OSCs), there is a significant shift away from traditional fullerene-based acceptors towards nonfullerene acceptors (NFAs) due to their potential for tunable band gaps, enhanced power conversion efficiency (PCE), and greater operational stability. researchgate.net The 2,1,3-benzoselenadiazole core is a key component in a prominent class of NFAs known as A-D-A or A₂-D-A₁-D-A₂ type acceptors. researchgate.netacs.orgnih.gov

| Molecule Name | Description | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| HNM (Reference) | BSe core, CPDT donor, RdCN terminal acceptors | -6.94 | -3.51 | 3.43 |

| HNM1 | Modified terminal acceptor | -6.83 | -3.39 | 3.44 |

| HNM2 | Modified terminal acceptor | -6.89 | -3.47 | 3.42 |

| HNM3 | Modified terminal acceptor | -6.54 | -3.02 | 3.52 |

| HNM4 | Modified terminal acceptor | -6.80 | -3.37 | 3.43 |

| HNM5 | Modified terminal acceptor | -6.69 | -3.28 | 3.41 |

| HNM6 | Modified terminal acceptor | -6.49 | -2.95 | 3.54 |

| HNM7 | Modified terminal acceptor | -6.79 | -3.34 | 3.45 |

| HNM8 | Modified terminal acceptor | -6.76 | -3.30 | 3.46 |

Redox-Active Materials for Energy Storage Systems (e.g., Flow Batteries)

The ability of the 2,1,3-benzoselenadiazole framework to undergo stable redox reactions makes it a candidate for redox-active materials in energy storage systems. While its sulfur-containing counterpart, 2,1,3-benzothiadiazole (B189464), has been studied as a high-performance anolyte material for non-aqueous redox flow batteries (NRFBs), research is also exploring selenium-based analogues. researchgate.net The stability of the radical anions formed upon reduction is crucial for the long-term performance of the negative charge carrier (negolyte) in a flow battery. researchgate.net

Polymers incorporating benzoselenadiazole units have been investigated for hybrid electrochromic and energy storage applications. acs.org These materials exhibit well-defined redox couples, indicating stable charge-discharge cycles. The higher polarizability of the selenium atom compared to sulfur can lead to enhanced interchain interactions (Se-Se contacts), which may improve charge carrier mobility in polymer films. mdpi.com The development of stable and tunable redox-active polymers based on the BSeD core represents a promising direction for creating next-generation sustainable energy technologies. acs.org

Probes for Chemical Sensing and Detection (e.g., Superoxide (B77818) Detection)

Selenium-containing heterocycles, including derivatives of 2,1,3-benzoselenadiazole, are being developed as highly sensitive and selective fluorescent probes for bioactive molecules and ions. nih.govacs.org The selenium atom's unique reactivity allows for the design of probes that undergo specific chemical reactions with an analyte, leading to a measurable change in fluorescence. acs.org

A notable application is the detection of reactive oxygen species (ROS) like superoxide (O₂⁻). nih.govacs.org For example, a diselenide-based probe was developed that exhibits a significant increase in green fluorescence specifically in the presence of superoxide, allowing for its detection in living cancer cells. acs.org The 2,1,3-benzoselenadiazole (BSeD) moiety itself can be integrated into probe design. nih.govacs.org In one instance, a near-infrared (NIR) probe was created where the BSeD unit quenches fluorescence; however, upon specific reaction with hydrogen selenide (B1212193) (H₂Se), the Se-N bond is cleaved, releasing the fluorophore and "turning on" the signal. rsc.org This principle of using the BSeD core as a specific reaction site and fluorescence modulator is a powerful tool. Furthermore, derivatives like 5,6-dicyano-2,1,3-benzoselenadiazole have been shown to act as chromogenic receptors and prototype sensors for halide ions. nih.gov Polymers containing benzoselenadiazole have also been used as matrices for immobilizing enzymes in biosensors. researchgate.net

Catalytic Roles of Selenium-Containing Heterocycles

The field of organoselenium chemistry has identified various selenium-containing heterocycles as effective catalysts in a range of organic transformations. researchgate.net These compounds can act as catalysts for oxidation, reduction, and cyclization reactions. The selenium atom in these heterocycles can be readily oxidized and reduced, allowing it to participate in catalytic cycles.

Recent research has demonstrated that N-heterocyclic selones (NHSs), which are related to the benzoselenadiazole family, can act as redox-active catalysts. They enable radical-mediated cycloaddition reactions under mild conditions with low catalyst loading. A specific example includes a zinc(II) halide complex containing 2,1,3-benzoselenadiazole, which showed catalytic activity in the Schiff condensation reaction. researchgate.net Chiral electrophilic selenium catalysts have also been developed for highly enantioselective reactions, such as the oxidative cyclization of unsaturated carboxylic acids. The unique electronic nature of the selenium center in these heterocyclic systems is key to their catalytic function.

Tailoring of Molecular Structures for Enhanced Performance

A significant advantage of the 2,1,3-benzoselenadiazole framework is the ability to tailor its properties through synthetic modification. The performance of BSeD-based materials in applications like OLEDs and OSCs is highly dependent on their molecular structure. researchgate.net Researchers can strategically add different functional groups to the benzoselenadiazole core or to the donor/acceptor units attached to it to fine-tune the final properties. mdpi.comresearchgate.net

For instance, the palladium-catalyzed C-H bond arylation of the 2,1,3-benzoselenadiazole core allows for the introduction of various aryl groups. This modification can effectively modulate the fluorescence wavelength, with different aryl substituents producing emission colors that span the visible spectrum from blue to red. mdpi.com In the design of nonfullerene acceptors for solar cells, changing the terminal acceptor groups attached to a BSeD-containing molecular backbone directly impacts the HOMO/LUMO energy levels, which in turn controls the photovoltaic parameters of the device. researchgate.net Additionally, attaching bulky side chains to polymers containing BSeD units can improve their solubility, which is a critical factor for solution-based processing and fabrication of large-area devices, without compromising their electronic properties. nih.gov This molecular engineering approach provides a powerful strategy for designing new, high-performance materials for specific applications. frontiersin.org

Challenges and Emerging Research Frontiers

The exploration of 2,1,3-benzoselenadiazole-4-amine and its derivatives is an active area of chemical research, driven by the unique properties imparted by the selenium-containing heterocycle. However, researchers face several hurdles in the synthesis, functionalization, and application of these compounds. Overcoming these challenges is key to unlocking their full potential, while emerging research continues to open new avenues for their use in medicine and materials science.

Challenges in Synthesis and Functionalization